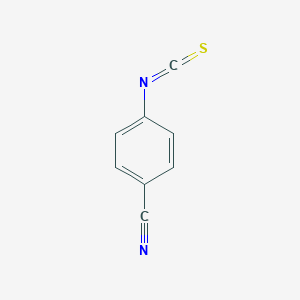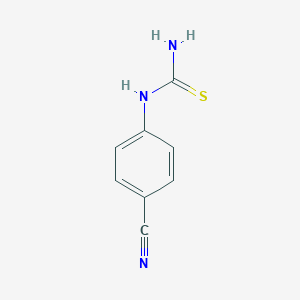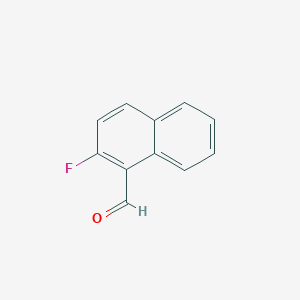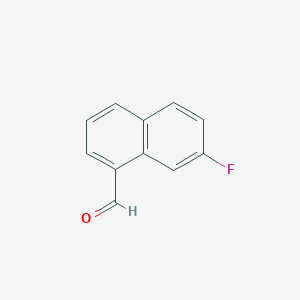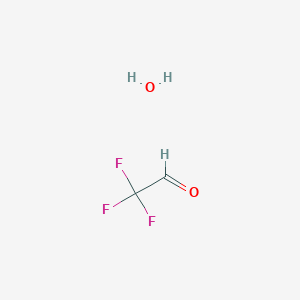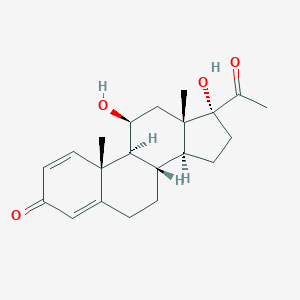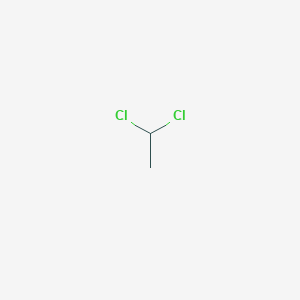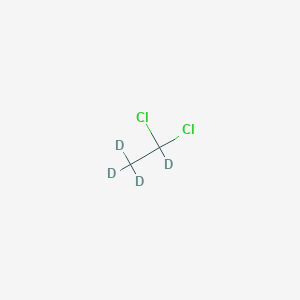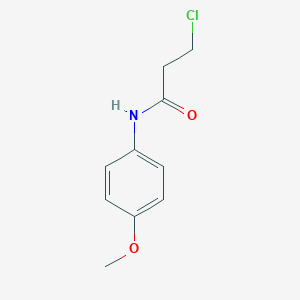
delta-CEHC
概要
作用機序
.delta.-CEHCは、主にその抗酸化活性によって効果を発揮します。それは、水素原子を供与することによってフリーラジカルを中和し、脂質、タンパク質、DNAなどの細胞成分への酸化損傷を防ぎます。.delta.-CEHCの分子標的は、活性酸素種やその他のフリーラジカルです。 その作用に関与する経路は、酸化ストレスの調節と細胞のレドックスバランスの維持に関連しています .
生化学分析
Biochemical Properties
Delta-CEHC plays a significant role in biochemical reactions due to its antioxidant activity .
Cellular Effects
Its antioxidant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through its antioxidant activity . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of δ-tocopherol
準備方法
合成経路と反応条件
.delta.-CEHCは、主にデルタ-トコフェロールの代謝によって合成されます。代謝経路には、デルタ-トコフェロールからデルタ-カルボキシエチルヒドロキシクロマンへの酵素的変換が含まれます。 このプロセスは、シトクロムP450酵素、特にCYP4F2およびCYP3A4によって促進され、これらの酵素はデルタ-トコフェロールの側鎖のω-水酸化を触媒し、デルタ-CEHCの形成につながります .
工業生産方法
.delta.-CEHCの工業生産は、代謝産物としての性質のため、一般的に行われていません。 .delta.-CEHCの前駆体であるデルタ-トコフェロールは、植物油などの天然資源から抽出することができ、その後、酵素的変換によって制御された実験室環境で.delta.-CEHCを生成できます .
化学反応の分析
反応の種類
.delta.-CEHCは、次のようなさまざまな化学反応を起こします。
酸化: .delta.-CEHCは、酸化されてキノンやその他の酸化生成物を形成することができます。
還元: 還元反応によって、.delta.-CEHCを元の化合物であるデルタ-トコフェロールに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンやその他の酸化誘導体。
還元: デルタ-トコフェロール。
科学研究における用途
.delta.-CEHCは、次のような科学研究にいくつかの用途があります。
化学: 抗酸化メカニズムやトコフェロール代謝産物の挙動を研究するためのモデル化合物として使用されます。
生物学: 酸化ストレスに対する細胞保護における役割について調査されています。
医学: 酸化損傷に関連する疾患(心臓血管疾患や神経変性疾患など)の予防と治療における潜在的な治療効果について検討されています。
科学的研究の応用
.delta.-CEHC has several scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and the behavior of tocopherol metabolites.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations for food and cosmetic products .
類似化合物との比較
類似化合物
- アルファ-カルボキシエチルヒドロキシクロマン (アルファ-CEHC)
- ガンマ-カルボキシエチルヒドロキシクロマン (ガンマ-CEHC)
- デルタ-トコフェロール
- アルファ-トコフェロール
- ガンマ-トコフェロール
独自性
.delta.-CEHCは、デルタ-トコフェロールからの特定の起源とその独自の抗酸化作用のために独特です。アルファ-CEHCとガンマ-CEHCも、それぞれのトコフェロールの代謝産物ですが、.delta.-CEHCは、反応性と生物活性に影響を与える独自の構造を持っています。 さらに、.delta.-CEHCは、他のトコフェロール代謝産物では完全に複製されない、細胞保護における特定の役割を果たすことが示されています .
特性
IUPAC Name |
3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXCCQXUZCRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does δ-CEHC's structure relate to its antioxidant activity compared to other tocopherols and their metabolites?
A: δ-CEHC, like other tocopherols and their metabolites, exhibits antioxidant activity by scavenging free radicals. Research indicates a correlation between the structure of these compounds and their radical scavenging ability []. Specifically, the rate constant (ks) of their reaction with aroxyl radicals – a measure of their antioxidant potency – is influenced by their oxidation potential (Ep). Compounds with lower Ep values demonstrate higher reactivity, translating to greater antioxidant capacity. In ethanol, the order of increasing ks values, and therefore decreasing antioxidant activity, was observed as follows: Tocol < δ-CEHC < δ-Tocopherol < γ-CEHC < Trolox ≈ γ-Tocopherol ≈ β-Tocopherol < α-CEHC < α-Tocopherol. This order underscores the influence of structural variations among tocopherols and their metabolites on their antioxidant capabilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




